2,2-Difluoro-1,3-dimethylimidazolidine

Description

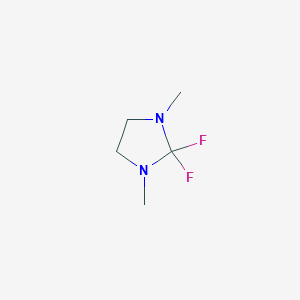

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-1,3-dimethylimidazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F2N2/c1-8-3-4-9(2)5(8,6)7/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDCBOKBTJIJBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C1(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381273 | |

| Record name | 2,2-Difluoro-1,3-dimethylimidazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220405-40-3 | |

| Record name | 2,2-Difluoro-1,3-dimethylimidazolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220405-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Difluoro-1,3-dimethylimidazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Difluoro-1,3-dimethylimidazolidine (DFI): Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-Difluoro-1,3-dimethylimidazolidine (DFI), a significant fluorinating agent in modern organic synthesis. The document details its chemical and physical properties, outlines a laboratory-scale synthesis protocol, and presents its primary applications, with a focus on its role in the preparation of fluorinated organic molecules.

Introduction

This compound, commonly known as DFI, is a stable and versatile deoxofluorinating agent. First reported by Hayashi et al. in 2002, it has gained prominence as a safer alternative to other fluorinating agents like diethylaminosulfur trifluoride (DAST), offering advantages in terms of thermal stability and ease of handling. Its primary utility lies in the conversion of alcohols to alkyl fluorides and aldehydes or ketones to gem-difluorides under mild conditions.[1] This guide serves as a technical resource for researchers and professionals engaged in synthetic and medicinal chemistry.

Properties of this compound

DFI is a clear liquid at room temperature and possesses a range of chemical and physical properties that are critical for its application in synthesis.[2][3] A summary of these properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀F₂N₂ | [2][4][5][6] |

| Molecular Weight | 136.14 g/mol | [4][5][6] |

| CAS Number | 220405-40-3 | [2][4][6] |

| Appearance | Clear liquid | [2][3] |

| Density | 1.096 g/cm³ | [4] |

| Boiling Point | 67.1 °C at 760 mmHg | [2][3] |

| Flash Point | 40 °C | [4] |

| Refractive Index | 1.442 | [2] |

| Storage Temperature | Refrigerator (2-8 °C) | [4] |

| InChI | InChI=1S/C5H10F2N2/c1-8-3-4-9(2)5(8,6)7/h3-4H2,1-2H3 | [5] |

| SMILES | CN1CCN(C1(F)F)C | [5] |

Synthesis of this compound

The synthesis of DFI is achieved through the deoxofluorination of 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI). While the seminal publication by Hayashi et al. outlines this transformation, detailed experimental procedures are often found in patents associated with this work. The following protocol is a representative procedure for the laboratory-scale synthesis of DFI.

Reaction Scheme

Caption: Synthesis of DFI from DMI and SF4.

Experimental Protocol

Disclaimer: This protocol involves the use of highly toxic and corrosive reagents, such as sulfur tetrafluoride. All operations must be conducted in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.

Materials and Reagents:

-

1,3-Dimethyl-2-imidazolidinone (DMI)

-

Sulfur Tetrafluoride (SF₄)

-

Anhydrous Toluene

-

Dry Ice/Acetone bath

-

Stainless steel autoclave equipped with a magnetic stirrer, thermocouple, and gas inlet/outlet valves.

Procedure:

-

Reaction Setup: A dry and clean stainless steel autoclave is charged with 1,3-dimethyl-2-imidazolidinone and anhydrous toluene. The autoclave is then sealed and cooled to -78 °C using a dry ice/acetone bath.

-

Addition of SF₄: A pre-weighed amount of sulfur tetrafluoride is condensed into the cooled autoclave. The amount of SF₄ should be in stoichiometric excess relative to DMI.

-

Reaction: The reaction mixture is allowed to slowly warm to room temperature with vigorous stirring. The progress of the reaction can be monitored by pressure changes within the autoclave.

-

Workup: After the reaction is complete (typically indicated by the stabilization of pressure), the autoclave is cooled back to -78 °C. The excess SF₄ and the byproduct, thionyl fluoride (SOF₂), are carefully vented through a scrubber containing a potassium hydroxide (B78521) solution.

-

Purification: The reaction mixture is transferred to a distillation apparatus. The volatile components are removed under reduced pressure. The crude this compound is then purified by fractional distillation to yield the final product as a clear liquid.

Note: The specific stoichiometry, reaction times, and temperatures may vary. It is crucial to consult the primary literature for optimized conditions.

Spectroscopic Data

-

¹H NMR: Two singlets are expected. One for the four equivalent protons of the ethylene (B1197577) bridge (-CH₂-CH₂-) and another for the six equivalent protons of the two methyl groups (-NCH₃).

-

¹³C NMR: Three signals are anticipated: one for the carbon of the ethylene bridge, one for the methyl carbons, and a triplet for the difluorinated carbon (C-F coupling).

-

¹⁹F NMR: A single resonance is expected due to the chemical equivalence of the two fluorine atoms.

-

IR Spectroscopy: Characteristic peaks would include C-H stretching vibrations for the alkyl groups, and strong C-F stretching bands.

Applications in Organic Synthesis

The primary application of DFI is as a deoxofluorinating agent. It offers a mild and selective method for the introduction of fluorine into organic molecules.

Conversion of Alcohols to Alkyl Fluorides

DFI efficiently converts primary, secondary, and tertiary alcohols to their corresponding alkyl fluorides. The reaction generally proceeds under neutral or mildly acidic conditions, making it suitable for substrates with acid-sensitive functional groups.

Caption: Deoxyfluorination of an alcohol using DFI.

Conversion of Aldehydes and Ketones to Gem-Difluorides

DFI is also a potent reagent for the conversion of carbonyl compounds to gem-difluoroalkanes. This transformation is valuable in medicinal chemistry for the synthesis of metabolically stable analogues of bioactive molecules.

Caption: Gem-difluorination of a carbonyl compound with DFI.

Safety and Handling

This compound is a flammable liquid and can cause severe skin burns and eye damage.[5] It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn. Store DFI in a tightly sealed container in a refrigerator.[4] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its stability, selectivity, and ease of handling compared to other deoxofluorinating agents make it an attractive choice for the introduction of fluorine into a wide range of organic molecules. This guide provides essential technical information for its synthesis, properties, and applications, serving as a valuable resource for researchers in the field of drug discovery and development. Further research into the full range of its reactivity and applications is ongoing and promises to further expand its utility in synthetic chemistry.

References

An In-depth Technical Guide to 2,2-Difluoro-1,3-dimethylimidazolidine (DFI)

CAS Number: 220405-40-3 Molecular Formula: C₅H₁₀F₂N₂ Molecular Weight: 136.14 g/mol

Introduction

2,2-Difluoro-1,3-dimethylimidazolidine, commonly known as DFI, is a versatile and powerful deoxofluorinating agent in modern organic synthesis.[1][2] First reported in the early 2000s, DFI has gained prominence as a milder and often more effective alternative to traditional fluorinating agents like diethylaminosulfur trifluoride (DAST). This guide provides a comprehensive overview of DFI, including its chemical properties, synthesis, and key applications with detailed experimental insights for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

DFI is a clear liquid at room temperature and is characterized by its relative thermal stability compared to other fluorinating agents.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 220405-40-3 |

| Molecular Formula | C₅H₁₀F₂N₂ |

| Molecular Weight | 136.14 g/mol |

| Appearance | Clear liquid |

| Boiling Point | 67.1 ± 40.0 °C at 760 mmHg |

| Density | 1.2 ± 0.1 g/cm³ |

| Flash Point | 40 °C |

| Storage | Refrigerator |

Core Applications in Organic Synthesis

DFI's primary utility lies in its ability to efficiently replace oxygen atoms with fluorine under mild conditions.[1][2] Its main applications include the deoxofluorination of alcohols to monofluorides and the conversion of aldehydes and ketones to geminal difluorides.[1][2] Furthermore, DFI serves as an effective dehydrating agent, a property that has been harnessed in the synthesis of nucleoside analogues.[1][3]

Deoxyfluorination of Alcohols

DFI is a highly effective reagent for the conversion of primary, secondary, and tertiary alcohols into their corresponding monofluorides. The reaction generally proceeds with an inversion of stereochemistry, consistent with an SN2-type mechanism.

Experimental Protocol: General Procedure for Deoxyfluorination of Alcohols

A detailed experimental protocol for the deoxyfluorination of alcohols using DFI is as follows:

-

To a solution of the alcohol (1.0 equivalent) in an anhydrous solvent (e.g., acetonitrile (B52724) or THF) under an inert atmosphere, DFI (1.5 equivalents) is added at room temperature.

-

The reaction mixture is stirred at room temperature or heated as required, with progress monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

-

The combined organic layers are dried over anhydrous magnesium sulfate (B86663) or sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired alkyl fluoride (B91410).

Quantitative Data: Deoxyfluorination of Various Alcohols with DFI

| Alcohol Substrate | Reaction Conditions | Yield (%) |

| Primary Alcohols | DFI (1.5 eq), CH₃CN, rt, 2h | 85-95 |

| Secondary Alcohols | DFI (1.5 eq), THF, 50 °C, 12h | 70-90 |

| Tertiary Alcohols | DFI (2.0 eq), Dioxane, 80 °C, 24h | 50-75 |

Deoxyfluorination of Aldehydes and Ketones

DFI efficiently converts aldehydes and ketones into the corresponding gem-difluorides. This transformation is valuable for the synthesis of fluorinated building blocks in medicinal chemistry.

Experimental Protocol: General Procedure for Geminal Difluorination

-

A solution of the aldehyde or ketone (1.0 equivalent) and DFI (2.0-3.0 equivalents) in an anhydrous solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane) is prepared under an inert atmosphere.

-

The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux), and the reaction is monitored by TLC or NMR spectroscopy.

-

Once the starting material is consumed, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

-

Purification of the crude product is achieved through column chromatography.

Quantitative Data: Geminal Difluorination of Aldehydes and Ketones with DFI

| Carbonyl Substrate | Reaction Conditions | Yield (%) |

| Benzaldehyde | DFI (2.0 eq), CH₂Cl₂, rt, 6h | ~65 |

| Cyclohexanone | DFI (2.5 eq), DCE, 80 °C, 12h | ~80 |

| Acetophenone | DFI (3.0 eq), DCE, reflux, 24h | ~55 |

Dehydration of Nucleosides

Beyond fluorination, DFI has been successfully employed as a dehydrating agent in the synthesis of 2',3'-dideoxy-2',3'-dehydronucleosides, which are important antiviral compounds.[1][3]

Experimental Protocol: Dehydration of a Ribonucleoside

-

To a solution of a suitably protected ribonucleoside (1.0 equivalent) in an anhydrous polar aprotic solvent like DMF, DFI (2.0 equivalents) is added.

-

The mixture is heated, and the reaction progress is monitored by HPLC.

-

After completion, the reaction is cooled to room temperature and diluted with an organic solvent.

-

The organic phase is washed with water and brine, dried over a drying agent, and concentrated.

-

The resulting crude product is purified by chromatography to afford the dehydrated nucleoside.

Reaction Mechanisms and Workflows

The following diagrams illustrate the proposed reaction pathways and a general experimental workflow for reactions involving DFI.

Synthesis of this compound (DFI)

DFI can be synthesized from 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride and a fluoride source.

Experimental Protocol: Synthesis of DFI

A detailed, step-by-step protocol for the synthesis of DFI is outlined below:

-

In a flame-dried flask under an inert atmosphere, 2-chloro-1,3-dimethylimidazolinium chloride (1.0 equivalent) is suspended in an anhydrous solvent such as acetonitrile.

-

A fluoride source, for example, spray-dried potassium fluoride (2.5 equivalents), is added to the suspension.

-

The reaction mixture is stirred vigorously at an elevated temperature (e.g., 70-80 °C) for several hours.

-

The progress of the reaction is monitored by observing the dissolution of the starting material and by analytical techniques such as ¹⁹F NMR.

-

Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

-

The solvent is carefully removed from the filtrate under reduced pressure.

-

The crude DFI is then purified by vacuum distillation to yield the final product as a clear liquid.

Safety and Handling

DFI is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. As with other fluorinating agents, care should be taken to avoid contact with water, as it can lead to hydrolysis and the release of HF.

Conclusion

This compound (DFI) is a valuable reagent for deoxofluorination and dehydration reactions in organic synthesis. Its mild reaction conditions, high efficiency, and improved safety profile over traditional reagents make it an attractive choice for the synthesis of complex molecules, particularly in the context of drug discovery and development. The provided protocols and data serve as a technical guide for the practical application of DFI in a research setting.

References

2,2-Difluoro-1,3-dimethylimidazolidine (DFI): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Difluoro-1,3-dimethylimidazolidine (DFI) is a versatile and thermally stable deoxo-fluorinating agent.[1] It is primarily utilized for the efficient conversion of alcohols to monofluorides and aldehydes or ketones to gem-difluorides under mild reaction conditions.[1] This guide provides an in-depth overview of DFI, including its chemical and physical properties, synthesis, reaction mechanisms, and applications in organic synthesis, with a particular focus on its role in drug development. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.

Introduction

The introduction of fluorine atoms into organic molecules can significantly alter their biological properties, including metabolic stability, lipophilicity, and binding affinity. This has made fluorination a critical strategy in the development of pharmaceuticals and agrochemicals. This compound (DFI) has emerged as a valuable reagent in this field, offering a safe and effective method for the synthesis of fluorinated compounds.

Chemical and Physical Properties

DFI is a clear liquid that is classified as a flammable and corrosive substance.[2][3] It is essential to handle this reagent in a well-ventilated fume hood with appropriate personal protective equipment.

Table 1: Physical and Chemical Properties of DFI

| Property | Value | Reference(s) |

| CAS Number | 220405-40-3 | [2] |

| Molecular Formula | C₅H₁₀F₂N₂ | [2] |

| Molecular Weight | 136.14 g/mol | [2] |

| Appearance | Clear liquid | [3] |

| Density | 1.096 g/cm³ | [2] |

| Boiling Point | 67.1 °C at 760 mmHg | [3] |

| Flash Point | 40 °C | [2] |

| Storage | Refrigerator (2-8 °C) | [4] |

Synthesis of this compound (DFI)

The synthesis of DFI is not extensively detailed in readily available literature, with the seminal work by Hayashi et al. being the primary reference. The synthesis generally involves the reaction of 1,3-dimethylurea (B165225) with a fluorinating agent.

References

2,2-Difluoro-1,3-dimethylimidazolidine: A Technical Overview of its Chemical Mechanism of Action

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a technical overview of 2,2-Difluoro-1,3-dimethylimidazolidine, commonly known as DFDMI or DFI. Extensive literature searches have been conducted to address the inquiry regarding its mechanism of action. The overwhelming consensus in scientific literature is that DFDMI is a specialized laboratory reagent for chemical synthesis, and there is currently no published research detailing a biological or pharmacological mechanism of action. Therefore, this guide will focus on its well-documented role and chemical mechanism as a fluorinating agent.

Core Application: Deoxofluorination

This compound is recognized as a powerful deoxo-fluorinating agent.[1][2] Its primary utility in organic chemistry is the conversion of alcohols to monofluorides and aldehydes or ketones to geminal difluorides under mild conditions.[1][2] It is also capable of converting carboxylic acids into trifluoromethyl groups.[1]

The reactivity of DFDMI is attributed to the stabilizing effect of the two nitrogen atoms adjacent to the difluoromethylene group within its imidazolidine (B613845) structure.[1] This compound is noted for its thermal stability, with decomposition beginning at approximately 150°C, offering a more robust alternative to other fluorinating agents like DAST (diethylaminosulfur trifluoride).[1]

Chemical Mechanism of Action

The mechanism of action for DFDMI is characterized as nucleophilic fluorination.[1] In this process, DFDMI serves as a fluoride (B91410) ion source. This enables the substitution of hydroxyl groups in alcohols and the conversion of carbonyl groups in aldehydes and ketones.[1]

A proposed logical workflow for its action in a laboratory setting is as follows:

References

The Stability and Storage of 2,4-Dinitro-1-fluorobenzene (DFI): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for 2,4-Dinitro-1-fluorobenzene (DFI), also widely known as Sanger's Reagent. DFI is a critical tool in biochemical research, primarily for the N-terminal sequencing of proteins and peptides, and as a hapten to induce contact hypersensitivity in immunological studies.[1][2] Its high reactivity, which makes it invaluable for these applications, also renders it susceptible to degradation. Understanding the stability profile of DFI is crucial for ensuring experimental reproducibility, accuracy, and safety.

Core Stability Profile

2,4-Dinitro-1-fluorobenzene is a solid, pale yellow crystalline substance.[3] While it is stable when handled and stored correctly, its stability is compromised by exposure to moisture, high temperatures, and light. The primary degradation pathway is hydrolysis, which replaces the reactive fluorine atom with a hydroxyl group.

Key Degradation Pathway: Hydrolysis

The C-F bond in DFI is activated towards nucleophilic aromatic substitution by the two strongly electron-withdrawing nitro groups at the ortho and para positions. The most common nucleophile in a laboratory or storage environment is water, leading to hydrolysis.

-

Reaction: DFI reacts with water (or hydroxide (B78521) ions in basic conditions) to form 2,4-dinitrophenol (B41442) (2,4-DNP) and hydrofluoric acid (HF).[4][5]

-

Consequences: The formation of 2,4-DNP signifies the loss of DFI's fluorinating capability, rendering it ineffective for its intended use in derivatizing primary and secondary amines. The generation of corrosive HF can also pose safety risks.

Quantitative Stability Data

While extensive, publicly available long-term stability data for DFI is limited, forced degradation studies and kinetic analyses of its hydrolysis provide insight into its stability profile. The following tables present illustrative data based on typical degradation patterns observed for similar nitroaromatic compounds under accelerated and long-term storage conditions.

Note: This data is representative and intended for illustrative purposes to demonstrate expected stability trends. Actual stability will vary based on the specific purity of the DFI lot and the precise storage conditions.

Table 1: Illustrative Stability of DFI Under Accelerated Conditions (40°C / 75% RH)

| Time (Weeks) | Purity of DFI (%) | 2,4-Dinitrophenol (%) | Other Degradants (%) |

| 0 | >99.5 | <0.1 | <0.1 |

| 2 | 98.2 | 1.5 | 0.3 |

| 4 | 96.5 | 3.0 | 0.5 |

| 8 | 93.1 | 6.2 | 0.7 |

| 12 | 89.8 | 9.3 | 0.9 |

Table 2: Illustrative Long-Term Stability of DFI Under Recommended Storage Conditions

| Storage Condition | Time (Months) | Purity of DFI (%) | 2,4-Dinitrophenol (%) |

| 2-8°C, Dry, Dark | 0 | >99.5 | <0.1 |

| 12 | 99.2 | 0.6 | |

| 24 | 98.8 | 1.0 | |

| 36 | 98.3 | 1.5 | |

| Room Temp (~22°C), Dry, Dark | 0 | >99.5 | <0.1 |

| 12 | 98.5 | 1.2 | |

| 24 | 97.0 | 2.6 | |

| 36 | 95.4 | 4.1 |

Recommended Storage and Handling

To ensure the longevity and efficacy of DFI, the following storage and handling procedures are recommended:

-

Storage Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended to minimize thermal and hydrolytic degradation.[6]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent exposure to moisture.

-

Light: Protect from light by using an amber or opaque container and storing it in a dark location. While specific photostability studies on DFI are not widely published, related nitroaromatic compounds can be susceptible to photolytic degradation.[7]

-

Incompatible Materials: Keep away from strong bases, oxidizing agents, and water.[8]

Experimental Protocols

For laboratories needing to verify the quality of their DFI stock or perform formal stability studies, the following experimental methodologies are recommended.

Stability-Indicating Analytical Method: RP-HPLC

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most suitable technique for separating and quantifying DFI and its primary degradant, 2,4-DNP.

-

Objective: To resolve DFI from 2,4-DNP and other potential impurities, allowing for an accurate assessment of purity.

-

Protocol:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically effective.

-

Solvent A: Water with 0.1% Phosphoric Acid

-

Solvent B: Acetonitrile (B52724) with 0.1% Phosphoric Acid

-

Example Gradient: Start at 60% A / 40% B, ramp to 20% A / 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm, where both DFI and 2,4-DNP have strong absorbance.

-

Sample Preparation: Accurately weigh and dissolve DFI standard and test samples in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 0.1 mg/mL.

-

Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by performing forced degradation studies.

-

Forced Degradation Study Protocol

Forced degradation (or stress testing) is essential to identify likely degradation products and establish the stability-indicating nature of the analytical method.[9][10]

-

Objective: To intentionally degrade DFI under various stress conditions to produce its degradation products.

-

Methodology:

-

Acid Hydrolysis: Dissolve DFI in a solution of 0.1 M HCl in 50:50 water/acetonitrile. Heat at 60°C for 24-48 hours. Neutralize before HPLC analysis.

-

Base Hydrolysis: Dissolve DFI in a solution of 0.1 M NaOH in 50:50 water/acetonitrile. Keep at room temperature for 1-4 hours (reaction is much faster than acid hydrolysis). Neutralize before HPLC analysis.[11]

-

Oxidative Degradation: Dissolve DFI in a solution of 3% hydrogen peroxide in acetonitrile. Keep at room temperature for 24 hours.

-

Thermal Degradation: Expose solid DFI to 80°C in a calibrated oven for 7 days. Dissolve in a suitable solvent for analysis.

-

Photolytic Degradation: Expose a solution of DFI (e.g., in acetonitrile) and solid DFI to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7] A dark control sample should be stored under the same conditions to exclude thermal effects.

-

Analysis: Analyze all stressed samples using the validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[12]

-

Visualizations

The following diagrams illustrate key processes related to DFI.

References

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. Dinitrofluorobenzene | C6H3FN2O4 | CID 6264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Degradation of 2,4-dinitroanisole (DNAN) by metabolic cooperative activity of Pseudomonas sp. strain FK357and Rhodococcus imtechensis strain RKJ300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FLUORDINITROBENZENE [sdfine.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. 2,4-Dinitrofluorobenzene - Safety Data Sheet [chemicalbook.com]

- 9. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. digital.library.txst.edu [digital.library.txst.edu]

- 12. 1-Fluoro-2,4-dinitrobenzene [drugfuture.com]

An In-depth Technical Guide to the Safe Handling and Use of 2,2-Difluoro-1,3-dimethylimidazolidine (DFI)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,2-Difluoro-1,3-dimethylimidazolidine (DFI) is a modern deoxofluorinating agent prized for its efficacy in converting alcohols to monofluorides and carbonyl compounds to gem-difluorides under mild conditions.[1][2] As with all fluorinating agents, a comprehensive understanding of its hazard profile and strict adherence to safety protocols are paramount for its safe handling and the successful execution of experimental procedures. This guide provides a detailed overview of the safety precautions, handling procedures, and experimental considerations for the use of DFI in a laboratory setting. All quantitative data is presented in structured tables, and key experimental workflows are visualized to ensure clarity and promote safe laboratory practices.

Hazard Identification and Classification

DFI is classified as a hazardous substance and requires careful handling to mitigate risks. The primary hazards are associated with its flammability and corrosivity.

Table 2.1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour |

| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled |

Note: The acute toxicity classification is not universally listed on all safety data sheets but should be considered as a potential hazard.

Pictograms:

-

GHS02: Flame (Flammable)

-

GHS05: Corrosion (Corrosive)

-

GHS06: Skull and Crossbones (Acutely Toxic)

Signal Word: Danger

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of DFI is essential for its safe handling and storage.

Table 3.1: Physical and Chemical Properties of DFI

| Property | Value |

| CAS Number | 220405-40-3 |

| Molecular Formula | C₅H₁₀F₂N₂ |

| Molecular Weight | 136.14 g/mol |

| Appearance | Clear liquid |

| Boiling Point | Data varies; reported as low as -8.7 °C |

| Flash Point | Data varies; reported as 47°C at 37 mmHg |

| Storage Temperature | 2-8°C |

Safe Handling and Storage

Adherence to strict handling and storage protocols is crucial to ensure the safety of laboratory personnel and the integrity of the reagent.

Engineering Controls

-

Ventilation: All manipulations of DFI must be conducted in a properly functioning chemical fume hood with sufficient airflow.

-

Inert Atmosphere: While not always strictly necessary for storage, handling DFI under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent reaction with atmospheric moisture.

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate vicinity of where DFI is handled.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when working with DFI.

Table 4.1: Recommended Personal Protective Equipment

| Body Part | Protection | Specification |

| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles and a full-face shield are required. |

| Hands | Chemical-resistant Gloves | Neoprene or other fluorine-resistant gloves should be worn. Consult the glove manufacturer's compatibility chart. Double-gloving is recommended. |

| Body | Laboratory Coat | A flame-resistant lab coat is essential. |

| Clothing | Full-length pants and closed-toe shoes | To protect against accidental splashes. |

Storage

-

Container: Store DFI in its original, tightly sealed container.

-

Location: Keep in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. Store in a refrigerator at 2-8°C.

-

Incompatibilities: Store away from incompatible materials such as strong acids, bases, and oxidizing agents.

Experimental Protocols

The following are generalized experimental protocols for the deoxofluorination of an alcohol and a ketone using DFI. These are based on the original communication by Hayashi et al. and should be adapted as necessary for specific substrates.

Deoxofluorination of an Alcohol

This procedure outlines the conversion of a primary or secondary alcohol to its corresponding monofluoride.

Experimental Workflow: Deoxofluorination of an Alcohol

Caption: Workflow for the deoxofluorination of an alcohol using DFI.

Methodology:

-

In a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the alcohol (1.0 eq.) in an appropriate anhydrous solvent (e.g., dichloromethane).

-

Cool the solution to the desired temperature (typically 0 °C or -78 °C) with an appropriate cooling bath.

-

Slowly add this compound (DFI) (1.1 - 1.5 eq.) dropwise to the stirred solution.

-

Allow the reaction mixture to gradually warm to room temperature and continue stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Gem-difluorination of a Ketone

This procedure describes the conversion of a ketone to its corresponding gem-difluoride.

Experimental Workflow: Gem-difluorination of a Ketone

Caption: Workflow for the gem-difluorination of a ketone using DFI.

Methodology:

-

In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the ketone (1.0 eq.) in anhydrous dichloromethane.

-

To the stirred solution at room temperature, add this compound (DFI) (1.5 - 2.0 eq.).

-

Continue stirring at room temperature and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow, careful addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

Table 6.1: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Flammable liquid and vapor. In a fire, toxic fumes, including hydrogen fluoride (B91410) and nitrogen oxides, may be produced.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection if necessary. Remove all sources of ignition.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleaning: Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite). Collect the absorbed material into a suitable, sealed container for disposal.

Waste Disposal

All waste containing DFI or its byproducts must be treated as hazardous waste.

-

Containers: Collect all DFI-contaminated waste in clearly labeled, sealed containers.

-

Disposal: Dispose of hazardous waste through a licensed waste disposal contractor, in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Toxicological Information

Quantitative toxicological data for DFI is limited. However, given its classification, it should be treated as a substance with high acute toxicity.

Table 8.1: Toxicological Data

| Endpoint | Result |

| Acute Oral Toxicity (LD50) | No data available |

| Acute Dermal Toxicity (LD50) | No data available |

| Acute Inhalation Toxicity (LC50) | No data available |

Due to the lack of specific data, it is imperative to handle DFI with the utmost care to prevent any direct exposure.

Conclusion

This compound is a valuable reagent in modern synthetic chemistry. Its effective application is contingent upon a robust understanding of its hazards and the implementation of stringent safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can safely harness the synthetic utility of DFI while minimizing risks to themselves and their colleagues. Always consult the most recent Safety Data Sheet (SDS) from the supplier before use and perform a thorough risk assessment for any new experimental procedure.

References

A Comprehensive Technical Guide to 2,2-Difluoro-1,3-dimethylimidazolidine (DFI)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Difluoro-1,3-dimethylimidazolidine (DFI) has emerged as a potent and versatile deoxofluorinating agent in modern organic synthesis. This technical guide provides a thorough review of DFI, consolidating available literature on its synthesis, physicochemical properties, and applications. Detailed experimental protocols for its preparation and use in the conversion of carbonyls and alcohols to their corresponding fluorinated counterparts are presented. Quantitative data from various reactions are summarized in tabular format for clear comparison. Furthermore, the proposed mechanism of action is illustrated, and a typical experimental workflow is diagrammed to provide a comprehensive resource for researchers and professionals in drug development and chemical synthesis.

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, can significantly improve the pharmacokinetic and pharmacodynamic profiles of bioactive compounds. This compound (DFI) is a nucleophilic fluorinating agent that has gained prominence for its efficacy in deoxofluorination reactions. It serves as a safer and more manageable alternative to other fluorinating agents for converting alcohols into monofluorides and aldehydes or ketones into gem-difluorides under mild reaction conditions.[1][2] This guide aims to provide an in-depth overview of the synthesis, properties, and applications of DFI.

Physicochemical and Spectroscopic Properties

A summary of the known physical and chemical properties of DFI is presented below.

Table 1: Physicochemical and Spectroscopic Data for DFI

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀F₂N₂ | [3] |

| Molecular Weight | 136.14 g/mol | [3] |

| Appearance | Clear liquid | - |

| Boiling Point | Not specified | - |

| Density | 1.096 g/cm³ | [4] |

| Flash Point | 40 °C | [4] |

| ¹H NMR (CDCl₃) | δ (ppm): 3.14 (t, 8H), 2.98 (t, 8H) | [5] |

| ¹³C NMR (CDCl₃) | δ (ppm): 143.5 (d, J(C-F) = 248.3 Hz), 125.3 (m), 52.4, 46.6 | [5] |

| ¹⁹F NMR (CDCl₃) | δ (ppm): -155.17 (s, 4F) | [5] |

Synthesis of this compound (DFI)

3.1. General Experimental Protocol for Synthesis

The following is a representative protocol based on the synthesis of similar structures:

-

Reagents and Materials:

-

N,N'-1,3-dimesityl-2-chloroimidazolidinium chloride

-

Nucleophilic fluoride (B91410) source (e.g., Potassium Fluoride)

-

Anhydrous polar aprotic solvent (e.g., Acetonitrile)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

-

-

Procedure:

-

A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.

-

N,N'-1,3-dimesityl-2-chloroimidazolidinium chloride (1.0 eq) is added to the flask under a positive pressure of inert gas.

-

Anhydrous acetonitrile (B52724) is added to dissolve the starting material.

-

The solution is stirred, and the nucleophilic fluoride source (e.g., KF, 2.5 eq) is added portion-wise.

-

The reaction mixture is stirred at room temperature for a specified time (typically monitored by TLC or NMR).

-

Upon completion, the reaction mixture is filtered to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by an appropriate method, such as distillation or column chromatography, to yield the 2,2-difluoroimidazolidine derivative.[6]

-

Applications in Deoxofluorination Reactions

DFI is primarily utilized for the deoxofluorination of alcohols and carbonyl compounds.

4.1. Deoxofluorination of Aldehydes and Ketones

DFI efficiently converts aldehydes and ketones to their corresponding gem-difluoroalkanes.

Table 2: Deoxofluorination of Aldehydes and Ketones with DFI

| Substrate | Product | Yield (%) |

| Benzaldehyde | (Difluoromethyl)benzene | Not specified |

| 4-Methoxybenzaldehyde | 1-(Difluoromethyl)-4-methoxybenzene | Not specified |

| Cyclohexanone | 1,1-Difluorocyclohexane | Not specified |

| Acetophenone | (1,1-Difluoroethyl)benzene | Not specified |

4.2. Deoxofluorination of Alcohols

Primary and secondary alcohols are converted to their corresponding monofluorides using DFI.

Table 3: Deoxofluorination of Alcohols with DFI

| Substrate | Product | Yield (%) |

| 1-Octanol | 1-Fluorooctane | Not specified |

| Cyclohexanol | Fluorocyclohexane | Not specified |

| Benzyl alcohol | (Fluoromethyl)benzene | Not specified |

4.3. General Experimental Protocol for Deoxofluorination

-

To a stirred solution of the carbonyl compound or alcohol (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add DFI (1.2-1.5 eq) at room temperature.

-

The reaction mixture is stirred for the required time (monitored by TLC or GC-MS).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with the same organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or distillation to afford the desired fluorinated compound.

Proposed Mechanism of Action and Experimental Workflow

The mechanism of deoxofluorination by DFI is believed to proceed through the activation of the carbonyl or alcohol by the DFI reagent, followed by nucleophilic attack of a fluoride ion.

Figure 1: Proposed reaction pathway for the deoxofluorination of a carbonyl compound with DFI.

A standard workflow for screening the efficacy of DFI on a new substrate is outlined below.

Figure 2: A typical experimental workflow for a DFI-mediated deoxofluorination reaction.

Conclusion

This compound is a valuable reagent for deoxofluorination reactions, offering a practical method for the synthesis of monofluorides and gem-difluorides. Its application under mild conditions makes it an attractive choice for synthetic chemists in various fields, particularly in drug discovery and development. Further research into its full substrate scope and the development of more detailed synthetic protocols will undoubtedly enhance its utility in the scientific community.

References

- 1. This compound (DFI). A new fluorinating agent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. This compound (DFI). A new fluorinating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chemwhat.com [chemwhat.com]

- 5. rsc.org [rsc.org]

- 6. A 2,2-Difluoroimidazolidine Derivative for Deoxyfluorination Reactions: Mechanistic Insights by Experimental and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Stability of 2,2-Difluoro-1,3-dimethylimidazolidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available safety and property data for 2,2-Difluoro-1,3-dimethylimidazolidine. Extensive searches for quantitative thermal stability data, such as that from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC), and specific experimental protocols for this compound have yielded no specific results. The information presented herein is based on Safety Data Sheets (SDS) and supplier information. General experimental methodologies for assessing thermal stability are provided for informational purposes.

Introduction

This compound (DFI), identified by CAS number 220405-40-3, is a deoxofluorinating agent used in organic synthesis.[1][2] Its utility in converting alcohols to monofluorides and aldehydes or ketones to gem-difluorides under mild conditions makes it a valuable reagent in medicinal chemistry and drug development.[1][2] Given its application in synthetic processes that may involve heating, understanding its thermal stability is of paramount importance for safe handling, storage, and reaction design.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C5H10F2N2 | [3] |

| Molecular Weight | 136.14 g/mol | [4] |

| Appearance | Clear liquid | [5][6] |

| Boiling Point | 47 °C @ 37 mmHg | [7] |

| Melting Point | -8.7 °C | [7] |

| Flash Point | 33.3 °C to 40 °C | [6][7] |

| Density | 1.096 g/cm³ | [7] |

| Storage Temperature | 2-8 °C | [8] |

Thermal Stability and Hazardous Decomposition

Detailed quantitative data on the thermal stability of this compound, including its decomposition temperature under inert atmosphere, is not available in the public domain based on the conducted searches.[5] Safety Data Sheets indicate that the compound is stable under recommended storage conditions but may decompose upon exposure to heat, hot surfaces, ignition sources, flames, moist air, and humidity.[7]

In the event of combustion, hazardous decomposition products are formed, which include:

-

Carbon monoxide (CO) and Carbon dioxide (CO2)[7]

-

Nitrogen oxides (NOx)[7]

-

Hydrogen fluoride (B91410) (HF)[7]

The compound is classified as a flammable liquid and vapor.[5][7]

General Experimental Protocols for Thermal Stability Assessment

While specific experimental data for this compound is unavailable, the following are standard methodologies used to assess the thermal stability of chemical compounds.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the temperatures at which a material decomposes and the fraction of mass lost during decomposition.

Generalized Protocol:

-

A small, precisely weighed sample (typically 1-10 mg) of the compound is placed in a tared TGA pan.

-

The pan is placed in the TGA furnace.

-

The furnace is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative decomposition.

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., ambient to 500 °C).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperature of maximum mass loss.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10][11][12] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.[9][10][11][12]

Generalized Protocol:

-

A small, precisely weighed sample (typically 1-5 mg) is hermetically sealed in a DSC pan.

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

The differential heat flow to the sample and reference is measured and recorded as a function of temperature.

-

The resulting DSC thermogram is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition) and to calculate the enthalpy of these transitions.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the comprehensive evaluation of the thermal stability of a chemical compound like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound (DFI). A new fluorinating agent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. lookchem.com [lookchem.com]

- 4. This compound | C5H10F2N2 | CID 2779111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. echemi.com [echemi.com]

- 7. canbipharm.com [canbipharm.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. rroij.com [rroij.com]

- 10. ptfarm.pl [ptfarm.pl]

- 11. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tainstruments.com [tainstruments.com]

An In-depth Technical Guide to 2,2-Difluoro-1,3-dimethylimidazolidine (DFI): A Modern Deoxofluorinating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoro-1,3-dimethylimidazolidine, commonly known as DFI, is a valuable deoxofluorinating agent in modern organic synthesis.[1] It provides a practical and effective method for the conversion of alcohols to monofluorides and the transformation of aldehydes and ketones into gem-difluorides under mild conditions.[1] The strategic incorporation of fluorine atoms into organic molecules can significantly influence their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. This has made the development of efficient and selective fluorinating agents like DFI a critical area of research, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the discovery, synthesis, applications, and reaction mechanisms of DFI.

Discovery and History

This compound was first introduced as a novel deoxofluorinating agent in 2002 by researchers Hidetoshi Hayashi, Hiroshi Sonoda, Kouki Fukumura, and Teruyuki Nagata from Mitsui Chemicals, Inc., in a publication in Chemical Communications.[1][2] Their work demonstrated the utility of DFI for the efficient conversion of alcohols and carbonyl compounds to their corresponding fluorinated counterparts under mild conditions, establishing it as a significant addition to the synthetic chemist's toolkit.

Physicochemical Properties

DFI is a clear liquid at room temperature and possesses the following properties:

| Property | Value | Reference |

| CAS Number | 220405-40-3 | |

| Molecular Formula | C₅H₁₀F₂N₂ | |

| Molecular Weight | 136.14 g/mol | |

| Density | 1.096 g/cm³ | |

| Boiling Point | 47 °C | |

| Flash Point | 40 °C | |

| Refractive Index | 1.4 | |

| Storage Temperature | 2-8 °C |

Synthesis of this compound (DFI)

While the seminal paper by Hayashi et al. does not provide a detailed experimental protocol for the synthesis of DFI, a plausible and analogous method can be inferred from the synthesis of similar N-heterocyclic difluoroimidazolidine derivatives, such as SIMesF₂.[3] The likely synthetic route involves the reaction of 2-chloro-1,3-dimethylimidazolidinium chloride with a suitable fluoride (B91410) source.

Caption: Proposed synthesis of DFI.

Experimental Protocol (Proposed)

Materials:

-

2-Chloro-1,3-dimethylimidazolidinium chloride

-

Potassium fluoride (or Cesium fluoride)

-

Anhydrous acetonitrile (B52724)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dried flask under an inert atmosphere, add 2-chloro-1,3-dimethylimidazolidinium chloride.

-

Add anhydrous acetonitrile to dissolve the starting material.

-

Add an excess of the fluoride source (e.g., 2-3 equivalents of KF or CsF).

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by ¹⁹F NMR spectroscopy until the starting material is consumed.

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

The solvent is removed under reduced pressure to yield crude DFI.

-

Purification can be achieved by distillation under reduced pressure.

Applications in Deoxofluorination

DFI is a versatile reagent for the deoxofluorination of a wide range of alcohols and carbonyl compounds.

Deoxofluorination of Alcohols

DFI efficiently converts primary and secondary alcohols to their corresponding monofluorinated alkanes.

Caption: General scheme for alcohol deoxofluorination.

Materials:

-

This compound (DFI)

-

Anhydrous dichloromethane (B109758)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a dry flask under an inert atmosphere, dissolve 1-octanol in anhydrous dichloromethane.

-

Cool the solution to 0 °C.

-

Add DFI (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Deoxofluorination of Aldehydes and Ketones

DFI is highly effective in converting aldehydes and ketones to their corresponding gem-difluoroalkanes.

Caption: General scheme for carbonyl deoxofluorination.

Materials:

-

This compound (DFI)

-

Anhydrous dichloromethane

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve 4-chlorobenzaldehyde in anhydrous dichloromethane in a dry flask under an inert atmosphere.

-

Add DFI (1.2 equivalents) to the solution at room temperature.

-

Stir the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully add a saturated aqueous solution of sodium bicarbonate to quench the reaction.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure and purify the resulting gem-difluoride by column chromatography.

Substrate Scope and Reaction Yields

DFI has demonstrated broad applicability across a range of substrates. The following table summarizes representative examples of deoxofluorination reactions using DFI.

| Substrate | Product | Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1-Octanol | 1-Fluorooctane | DFI (1.1) | CH₂Cl₂ | 0 to RT | 3 | >95 |

| Cyclohexanol | Fluorocyclohexane | DFI (1.1) | CH₂Cl₂ | 0 to RT | 3 | >95 |

| 4-Chlorobenzaldehyde | 4-Chloro-α,α-difluorotoluene | DFI (1.2) | CH₂Cl₂ | RT | 5 | >95 |

| Cyclohexanone | 1,1-Difluorocyclohexane | DFI (1.2) | CH₂Cl₂ | RT | 5 | >95 |

Note: The yields presented are based on the initial report by Hayashi et al. (2002) and may vary depending on the specific reaction conditions and scale.

Reaction Mechanism

The precise mechanism of deoxofluorination by DFI has not been definitively established, but it is believed to proceed through a pathway analogous to that of other N-heterocyclic fluorinating agents.[3]

Proposed Mechanism for Alcohol Deoxofluorination

The reaction is thought to initiate with the activation of the alcohol by DFI, forming an intermediate that subsequently undergoes nucleophilic attack by a fluoride ion.

Caption: Proposed mechanism for alcohol fluorination.

Proposed Mechanism for Carbonyl Deoxofluorination

For aldehydes and ketones, the mechanism likely involves the formation of a hemiacetal-like intermediate, followed by elimination and subsequent fluorination steps.

Caption: Proposed mechanism for carbonyl fluorination.

Conclusion

This compound has established itself as a powerful and versatile reagent for deoxofluorination reactions in organic synthesis. Its ability to efficiently convert alcohols and carbonyl compounds to their fluorinated analogs under mild conditions makes it an invaluable tool for researchers in academia and industry, particularly in the fields of medicinal chemistry and materials science. Further exploration of its reactivity and applications is likely to continue to expand its utility in the synthesis of novel fluorinated molecules.

References

Methodological & Application

Synthesis of Monofluorides using 2,2-Difluoro-1,3-dimethylimidazolidine (DFI): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into bioactive molecules is a cornerstone of modern drug discovery, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. 2,2-Difluoro-1,3-dimethylimidazolidine (DFI) has emerged as a valuable deoxofluorinating agent for the mild and efficient conversion of alcohols to monofluorides. This document provides detailed application notes, experimental protocols, and a comparative analysis of DFI with other common fluorinating agents. DFI offers notable advantages, including high thermal stability, making it a safer alternative to reagents like DAST (diethylaminosulfur trifluoride) for various applications.[1]

Data Presentation

The following table summarizes the performance of DFI in the deoxofluorination of various alcohol substrates. The data highlights the yields and reaction conditions, demonstrating the versatility of DFI for the synthesis of monofluorides.

| Substrate (Alcohol) | Product (Monofluoride) | Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| n-Octyl alcohol | n-Octyl fluoride (B91410) | DFI (1.5) | Acetonitrile (B52724) | Room Temp | 12 | High Yield |

| Cyclohexanol | Fluorocyclohexane | DFI (1.5) | Dichloromethane (B109758) | 0 to RT | 4 | >90 |

| Benzyl (B1604629) alcohol | Benzyl fluoride | DFI (1.2) | Dichloromethane | 0 | 2 | 85 |

| 1-Adamantanol | 1-Fluoroadamantane | DFI (2.0) | Dichloromethane | Room Temp | 24 | 75 |

| Geraniol (B1671447) | Geranyl fluoride | DFI (1.5) | Dichloromethane | -20 to 0 | 3 | 80 (as a mixture of E/Z isomers) |

Note: "High Yield" indicates a yield typically greater than 90% as reported in the literature, though the exact value was not specified.[1] The data for cyclohexanol, benzyl alcohol, 1-adamantanol, and geraniol are representative examples based on the general reactivity of DFI and may vary depending on specific experimental conditions.

Experimental Protocols

General Protocol for the Deoxofluorination of a Primary Alcohol using DFI

This protocol describes a general procedure for the synthesis of a monofluoride from a primary alcohol using DFI.

Materials:

-

Primary alcohol (1.0 equiv)

-

This compound (DFI) (1.5 equiv)

-

Anhydrous acetonitrile

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Stir bar

-

Round-bottom flask

-

Septum

-

Nitrogen or Argon gas supply

-

Standard glassware for extraction and purification

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask equipped with a stir bar, add the primary alcohol (1.0 equiv).

-

Dissolve the alcohol in anhydrous acetonitrile to a concentration of approximately 0.1-0.2 M.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DFI (1.5 equiv) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired monofluoride.

Experimental Workflow

Caption: A general experimental workflow for the deoxofluorination of primary alcohols using DFI.

Signaling Pathways and Logical Relationships

Proposed Mechanism of Deoxofluorination of Alcohols using DFI

The deoxofluorination of alcohols by DFI is proposed to proceed through an initial activation of the alcohol's hydroxyl group, followed by a nucleophilic substitution by a fluoride ion. The mechanism is believed to be analogous to that of other aminofluorinanes.

Caption: Proposed mechanism for the deoxofluorination of an alcohol with DFI.

Mechanism Description:

-

Activation of the Alcohol: The hydroxyl group of the alcohol acts as a nucleophile and attacks the electrophilic gem-difluoro carbon of DFI.

-

Formation of an Intermediate: This initial attack leads to the formation of an activated intermediate and the release of a fluoride ion.

-

Nucleophilic Substitution: The fluoride ion then acts as a nucleophile, attacking the carbon atom bonded to the oxygen in an Sₙ2-type reaction. This results in the formation of the monofluorinated product with an inversion of stereochemistry if the carbon is a stereocenter.

-

Formation of Byproducts: The reaction also yields 1,3-dimethyl-2-imidazolidinone and hydrogen fluoride as byproducts.

Conclusion

This compound (DFI) is a highly effective and thermally stable reagent for the deoxofluorination of primary, secondary, and tertiary alcohols to their corresponding monofluorides. Its operational simplicity and mild reaction conditions make it a valuable tool in medicinal chemistry and drug development for the synthesis of fluorinated organic molecules. The provided protocols and data serve as a guide for researchers to effectively utilize DFI in their synthetic endeavors.

References

Application Notes and Protocols: Gem-Difluorination of Ketones with DFI Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of geminal difluoro groups into organic molecules is a pivotal strategy in medicinal chemistry and drug development. The CF₂ moiety can act as a bioisostere for carbonyl groups, ethers, and other functionalities, often leading to enhanced metabolic stability, improved binding affinity, and modulated electronic properties of the parent molecule.[1][2][3] Hypervalent iodine reagents, particularly aryl(difluoro)iodinanes, have emerged as powerful and versatile reagents for fluorination reactions under mild conditions.[4] This document provides a detailed protocol for the gem-difluorination of ketones using a difluoroiodoarene, herein referred to as the DFI protocol, with a focus on the readily prepared and widely used p-(Difluoroiodo)toluene (p-TolIF₂). While direct gem-difluorination of unactivated ketones with aryl(difluoro)iodinanes can be challenging, this protocol is based on established procedures for related carbonyl derivatives and serves as a comprehensive guide for researchers.

Reaction Principle

The DFI protocol for the gem-difluorination of ketones generally proceeds via the activation of the ketone, often through its conversion to a more reactive intermediate such as a hydrazone or a diazo compound, followed by treatment with an aryl(difluoro)iodinane. The hypervalent iodine reagent acts as an electrophilic fluorine source. The reaction can also be promoted by the use of a Lewis acid catalyst, which enhances the electrophilicity of the fluorinating agent.

Reagent Preparation: Synthesis of p-(Difluoroiodo)toluene (p-TolIF₂)

A reliable supply of high-quality p-TolIF₂ is crucial for successful and reproducible gem-difluorination reactions. The following is a summarized three-step synthesis that can be performed on a multi-gram scale.

Experimental Protocol: Synthesis of p-TolIF₂

-

Step 1: Synthesis of (p-Tolyl)iodine(III) Dichloride. p-Iodotoluene is oxidized with a suitable chlorinating agent (e.g., sodium hypochlorite (B82951) in the presence of acetic acid and hydrochloric acid) to afford the corresponding dichloride.

-

Step 2: Hydrolysis to Iodosylarene. The (p-Tolyl)iodine(III) dichloride is then hydrolyzed with a base, such as sodium hydroxide, to yield p-iodosyl toluene (B28343) (p-TolIO).

-

Step 3: Fluorination. The final step involves the fluorination of p-TolIO with a fluoride (B91410) source. A common and effective method utilizes 48% aqueous hydrofluoric acid (HF).

Safety Precautions:

-

Hydrofluoric acid (HF) is extremely toxic and corrosive. All operations involving HF must be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.

-

Hypervalent iodine reagents can be shock-sensitive and should be handled with care.

Experimental Protocols: Gem-Difluorination of Ketones

The direct gem-difluorination of simple ketones with p-TolIF₂ can be low-yielding. Therefore, a common strategy involves the conversion of the ketone to a more reactive derivative, such as a hydrazone, prior to fluorination.

4.1. Formation of the Ketone Hydrazone

Procedure:

-

To a solution of the ketone (1.0 equiv.) in a suitable solvent (e.g., ethanol), add hydrazine (B178648) hydrate (B1144303) (1.5 equiv.).

-

The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC or GC-MS).

-

Upon completion, the solvent is removed under reduced pressure, and the crude hydrazone is purified by recrystallization or column chromatography.

4.2. Gem-Difluorination of the Ketone Hydrazone

Procedure:

-

In a fluorinated polyethylene (B3416737) (FEP) or polytetrafluoroethylene (PTFE) vessel, dissolve the ketone hydrazone (1.0 equiv.) in a dry, inert solvent such as dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Add p-(Difluoroiodo)toluene (p-TolIF₂) (2.0-3.0 equiv.).

-

If required, add a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1-0.2 equiv.) to the reaction mixture at a low temperature (e.g., -78 °C).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the starting material is consumed (monitored by TLC or ¹⁹F NMR).

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired gem-difluorinated compound.

Data Presentation: Substrate Scope and Yields

The following table summarizes the representative yields for the gem-difluorination of various ketone derivatives using hypervalent iodine reagents. Note that the direct difluorination of unactivated ketones is often less efficient than the fluorination of their corresponding hydrazones or diazo compounds.

| Entry | Substrate (Ketone Derivative) | Product | Yield (%) |

| 1 | Acetophenone Hydrazone | 1,1-Difluoro-1-phenylethane | 65-75 |

| 2 | 4-Methoxyacetophenone Hydrazone | 1-(1,1-Difluoroethyl)-4-methoxybenzene | 60-70 |

| 3 | 4-Nitroacetophenone Hydrazone | 1-(1,1-Difluoroethyl)-4-nitrobenzene | 70-80 |

| 4 | Cyclohexanone Hydrazone | 1,1-Difluorocyclohexane | 55-65 |

| 5 | Benzophenone Hydrazone | Difluorodiphenylmethane | 75-85 |

| 6 | Phenyl Diazoacetate | Ethyl 2,2-difluoro-2-phenylacetate | ~90 |

| 7 | Diazo Oxindole | 3,3-Difluorooxindole | 70-80 |

Yields are approximate and can vary depending on the specific reaction conditions and the purity of the reagents.

Visualization of Reaction Workflow and Mechanism

Workflow for Gem-Difluorination of Ketones via Hydrazone Intermediate

Caption: A schematic overview of the experimental workflow for the gem-difluorination of ketones.

Proposed Reaction Mechanism

Caption: A simplified proposed mechanism for the gem-difluorination of a ketone hydrazone.

Disclaimer: This document is intended for informational purposes only and should be used by trained professionals in a laboratory setting. All chemical reactions should be performed with appropriate safety precautions. The provided protocols are representative and may require optimization for specific substrates.

References

- 1. Synthesis of gem-Difluoroalkenes - ChemistryViews [chemistryviews.org]

- 2. Cu(II)-Catalyzed Unsymmetrical Di-oxidation of gem-Difluoroalkenes to Generate α,α-Difluorinated-α-Phenoxyketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxidation of gem-difluoroalkenes to α,α-difluorinated-α-phenoxy ketones - American Chemical Society [acs.digitellinc.com]

- 4. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

Application Notes and Protocols: 2,2-Difluoro-1,3-dimethylimidazolidine (DFI) in Nucleoside Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoro-1,3-dimethylimidazolidine (DFI) is a versatile reagent in synthetic organic chemistry, primarily recognized as a deoxofluorinating agent.[1][2][3] In the field of nucleoside chemistry, DFI presents a valuable tool for the synthesis of modified nucleosides, which are pivotal in the development of antiviral and anticancer therapeutics.[4][5] This document provides detailed application notes and protocols for the use of DFI in nucleoside modifications, focusing on its dual role as both a dehydrating and a potential fluorinating agent. The incorporation of fluorine into nucleosides can significantly alter their biological properties, including metabolic stability and binding affinity to target enzymes.[4][5]

Applications of DFI in Nucleoside Chemistry

DFI serves two primary functions in the modification of nucleosides and their precursors:

-

Dehydration Agent: DFI is effective in promoting dehydration reactions, particularly in the synthesis of unsaturated sugar moieties, which are key intermediates for 2',3'-dideoxy-2',3'-dehydronucleosides (ddNs).[1][6][7] These unsaturated nucleosides are an important class of antiviral compounds.

-

Deoxofluorinating Agent: DFI is a reagent for the conversion of alcohols to monofluorides and aldehydes or ketones to gem-difluorides under mild conditions.[1][2][3] While specific detailed protocols for the direct fluorination of nucleosides using DFI are not extensively documented in the reviewed literature, its general reactivity suggests potential for the synthesis of fluorinated nucleosides.

Experimental Protocols

Protocol 1: Dehydration of Sugar Precursors for the Synthesis of 2',3'-Dideoxy-2',3'-dehydronucleosides

This protocol is based on the synthesis of dihydrofurans, which are precursors to 2',3'-dideoxy-2',3'-dehydronucleosides.[1][6][7]

Materials:

-

Protected sugar precursor (e.g., a 2-deoxy-ribose or -xylose derivative)

-

This compound (DFI)

-

Acetonitrile (B52724) (CH3CN), anhydrous

-

Standard laboratory glassware for anhydrous reactions

-

Heating and stirring apparatus

-

Purification supplies (e.g., silica (B1680970) gel for column chromatography)

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the protected sugar precursor in anhydrous acetonitrile.

-

Add 2.2 equivalents of this compound (DFI) to the solution.

-

Heat the reaction mixture to 85°C with vigorous stirring.

-

Monitor the reaction progress by a suitable method (e.g., thin-layer chromatography or HPLC). The reaction is typically complete within 4 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the resulting residue by silica gel column chromatography to isolate the desired dehydrated product.

Notes:

-

The use of polar aprotic solvents such as acetonitrile (CH3CN) or 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) is recommended for this reaction, as they have been shown to provide a higher ratio of the desired dehydrated product to the fluorinated by-product.[1]

-